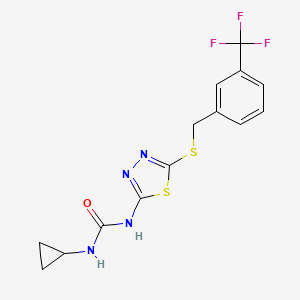
1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the biosynthesis of triglycerides, which are essential for energy storage and metabolism in the body. Inhibition of DGAT1 has been shown to have potential therapeutic benefits in the treatment of obesity, type 2 diabetes, and other metabolic disorders.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea and related compounds has been explored using various techniques. Notably, a method for synthesizing N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas via reactions of 2-amino-5-benzoruyl-1,3,4-thiadiazole with N-substituted trichloroacetamides under microwave irradiation has shown excellent yields. This process highlights the efficiency of using microwave irradiation for the synthesis of such complex molecules (Quan Zheng-jun, 2007). Additionally, a convenient method under microwave irradiation for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds has been developed, offering satisfactory yields and emphasizing the advantages of microwave conditions over conventional heating (Kejian Li & Wenbin Chen, 2008).
Biological Activities
The exploration of the biological activities of this compound derivatives has led to significant findings. Novel thiourea-/urea-benzimidazole derivatives have been synthesized as potential anticancer agents. Some derivatives exhibited higher cytotoxicity in MCF-7 breast cancer cell lines, indicating their potential as anticancer drugs. These compounds have shown to induce apoptosis through caspase-3/7 activation, highlighting their mechanism of action against cancer cells (Lamia A. Siddig et al., 2021). Another study focused on the synthesis and diuretic activity of substituted 1,3,4-Thiadiazoles, revealing that certain derivatives significantly increase the excretion of water and electrolytes, suggesting their use as diuretic agents (A. Ergena, Y. Rajeshwar, & Gebremedhin Solomon, 2022).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of this compound derivatives has produced promising results. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives synthesized through specific reactions displayed significant antimicrobial activity against selected bacterial and fungal pathogens, with some compounds exhibiting excellent fungicidal activities (B. Shankar et al., 2017).
Propiedades
IUPAC Name |
1-cyclopropyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4OS2/c15-14(16,17)9-3-1-2-8(6-9)7-23-13-21-20-12(24-13)19-11(22)18-10-4-5-10/h1-3,6,10H,4-5,7H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYKIJBSFEOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

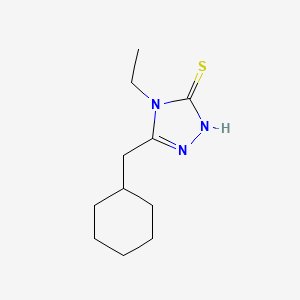
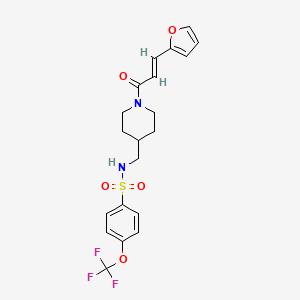


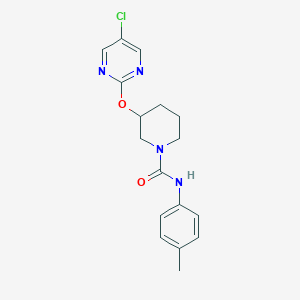
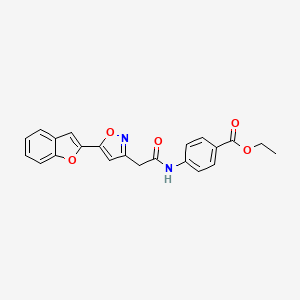
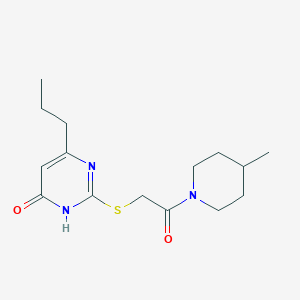
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)
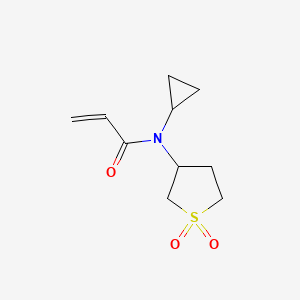
![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)
